7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine
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Overview
Description
7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine is a heterocyclic compound that features a fused ring system containing both thiazole and benzothiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular properties and their potential to inhibit the dpre1 enzyme .
Mode of Action
tuberculosis . The compound may interact with its targets, leading to changes that inhibit the growth of the bacteria.
Biochemical Pathways
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine typically involves the condensation of appropriate thiazole and benzothiazole precursors under specific reaction conditions. One common method involves the use of a Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups onto the thiazole or benzothiazole rings, leading to a diverse array of derivatives .
Scientific Research Applications
7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine include other thiazole and benzothiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties. These properties contribute to its diverse reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S2/c1-4-11-5-2-3-6-8(7(5)13-4)14-9(10)12-6/h2-3H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINJMDWVMVEFLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-29-7 |
Source
|
Record name | 7-methyl-benzo[1,2-d:4,3-d']bisthiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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